molecular formula C8H16O2 B012051 trans-1,2-Cyclooctanediol CAS No. 108268-29-7

trans-1,2-Cyclooctanediol

Cat. No. B012051
M. Wt: 144.21 g/mol
InChI Key: HUSOFJYAGDTKSK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1,2-Cyclooctanediol is a chemical compound with the formula C8H16O2 and a molecular weight of 144.2114 . It is also known by other names such as 1,2-Cyclooctanediol and trans-cyclooctane-1,2-diol .


Molecular Structure Analysis

The molecular structure of trans-1,2-Cyclooctanediol consists of a cyclooctane ring with two hydroxyl groups attached at the 1 and 2 positions . The ‘trans’ designation indicates that these two hydroxyl groups are on opposite sides of the ring.


Chemical Reactions Analysis

A study has shown that the product patterns in the cyclocondensations of 1,2-cycloheptane- and 1,2-cyclooctanediols with oxalyl chloride in the presence of triethylamine at 0 °C are analogous to those obtained for 1,2-disubstituted acyclic ethylene glycols . Specifically, cis-1,2-cyclooctanediol produced the cyclic oxalate as the major product, while trans-1,2-cycloheptanediol and trans-1,2-cyclooctanediol formed the cyclic carbonates as the major products .


Physical And Chemical Properties Analysis

Trans-1,2-Cyclooctanediol has a molecular weight of 144.2114 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

properties

IUPAC Name

(1R,2R)-cyclooctane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOFJYAGDTKSK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@H]([C@@H](CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309870
Record name (1R,2R)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Cyclooctanediol

CAS RN

108268-29-7, 42565-22-0
Record name (1R,2R)-1,2-Cyclooctanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108268-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1,2-Cyclooctanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42565-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-1,2-Cyclooctanediol
Reactant of Route 2
trans-1,2-Cyclooctanediol
Reactant of Route 3
trans-1,2-Cyclooctanediol
Reactant of Route 4
trans-1,2-Cyclooctanediol
Reactant of Route 5
trans-1,2-Cyclooctanediol
Reactant of Route 6
trans-1,2-Cyclooctanediol

Citations

For This Compound
60
Citations
T Itaya, T Iida, I Natsutani, M Ohba - Chemical and pharmaceutical …, 2002 - jstage.jst.go.jp
The relationship between the product patterns and the configurations of 1, 2-cycloheptane-and 1, 2-cyclooctanediols 9 in the cyclocondensations with oxalyl chloride in the presence of …
Number of citations: 17 www.jstage.jst.go.jp
AC Cope, S Moon, PE Peterson - Journal of the American …, 1959 - ACS Publications
The products of solvolysis of cA-l, 2-cyclooctancdiol ditosylate, Zrani-l, 2-cycloóctanediol ditosylate, cA-l, 4-cyeloóetanediol ditosylate and Zrons-2-acetoxycycloóctyl tosylate in acetic …
Number of citations: 14 pubs.acs.org
AC Cope, SW Fenton, CF Spencer - Journal of the American …, 1952 - ACS Publications
Hydroxylation ofcri-cyclooctene with performic add, and hydrolysis or solvolysis with formicacid of cri-cyelooctene oxide, have been found to yield 1, 4-cycloóctanediol in larger amount …
Number of citations: 143 pubs.acs.org
AC Cope, HH Lee, HE Petree - Journal of the American Chemical …, 1958 - ACS Publications
The reaction of cis-cyclooctene oxide with the strong bases phenyllithium and lithium diethylamide has been shown to re-sult in the formation of an intramolecular alkylation product, …
Number of citations: 119 pubs.acs.org
S Torii, K Uneyama, M Isihara - The Journal of Organic Chemistry, 1974 - ACS Publications
The crude iodo thiocardonates were treated with zinc dust (0.3 g), absolute ethanol (2 ml), and water (0.2 ml)(under nitrogen) and the mixture was refluxed for 14 hr. The zinc was …
Number of citations: 17 pubs.acs.org
AC Cope, JM Grisar, PE Peterson - Journal of the American …, 1959 - ACS Publications
The extent to which transannular reactions occur on solvolysis of cij-cyclooctene oxide with several acids hasbeen deter-mir-d. With trifluoroacetic acid, products of transannular …
Number of citations: 43 pubs.acs.org
E Takezawa, S Sakaguchi, Y Ishii - Organic Letters, 1999 - ACS Publications
A variety of vic-diols were first successfully cleaved to the corresponding aldehydes with dioxygen catalyzed by Ru(PPh 3 ) 3 Cl 2 on active carbon in fair to good yields. For example, …
Number of citations: 88 pubs.acs.org
AC Cope, HE Johnson - Journal of the American Chemical …, 1957 - ACS Publications
The reaction of cyclooctene dibromide with tetraethylammonium acetate in acetone, unlike the reaction with silver acetate in acetic acid, has been found to yield only normal elimination …
Number of citations: 16 pubs.acs.org
AC Cope, AH Keough, PE Peterson… - Journal of the …, 1957 - ACS Publications
The solvolysis of cA-cyclooctene oxide in formic acid hasbeen shown to yield, in addition to the cis-1, 4-and trans-1, 2-cyclooctanediols already reported, a lower boiling fraction …
Number of citations: 54 pubs.acs.org
AC Cope, GW Wood - Journal of the American Chemical Society, 1957 - ACS Publications
The reaction of cyclooctene dibromide with silver acetate in dry acetic acid has been shown to yield 3-cycloocten-l-yl acetate, 4-cycloocten-l-yl acetate, cis-l, 4-cyclooctanediol diacetate, …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.